molecular formula C29H47N5O7 B12516440 L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- CAS No. 652150-84-0

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl-

Cat. No.: B12516440
CAS No.: 652150-84-0
M. Wt: 577.7 g/mol
InChI Key: MHQOZGNVXUVGNP-HRALPVODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl-" is a tetrapeptide comprising L-phenylalanine, L-isoleucine, L-valine, and L-serine residues. While the hyphen suggests it may belong to a larger peptide chain, its exact biological role remains understudied. Key insights can be inferred from its constituent amino acids:

  • L-Isoleucine: An essential branched-chain amino acid (BCAA) critical for muscle protein synthesis, hypoxia adaptation, and immune function .
  • L-Phenylalanine: An aromatic amino acid involved in neurotransmitter synthesis and protein structure .
  • L-Valine: Another BCAA that supports energy metabolism and muscle repair .
  • L-Serine: A polar amino acid influencing solubility and phosphorylation in peptides .

Structural data for related peptides (e.g., CAS 651753-45-6) indicate molecular weights >1,600 Da and complex solute-solvent interactions influenced by hydroxyl groups and side chains .

Properties

CAS No.

652150-84-0

Molecular Formula

C29H47N5O7

Molecular Weight

577.7 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C29H47N5O7/c1-7-17(5)23(33-25(36)20(30)14-19-12-10-9-11-13-19)28(39)32-22(16(3)4)27(38)31-21(15-35)26(37)34-24(29(40)41)18(6)8-2/h9-13,16-18,20-24,35H,7-8,14-15,30H2,1-6H3,(H,31,38)(H,32,39)(H,33,36)(H,34,37)(H,40,41)/t17-,18-,20-,21-,22-,23-,24-/m0/s1

InChI Key

MHQOZGNVXUVGNP-HRALPVODSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin types : Wang, Rink amide, or chlorotrityl chloride (CTC) resins are preferred for acid-labile protection strategies.
  • First amino acid attachment : L-Isoleucine is typically loaded onto the resin via esterification using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection and Coupling Cycles

  • Fmoc removal : 20% piperidine or 4-methylpiperidine in DMF efficiently deprotects the α-amino group without side-chain degradation.
  • Coupling reagents :

    Reagent Base Efficiency Epimerization Risk
    HATU Collidine >98% 5% (Ser: 20%)
    HCTU DIEA 95% <5%
    PyBOP/HOBt NMM 90% 8%
  • Side-chain protection :

    • Ser: tert-butyl (tBu)
    • Ile/Val: No protection required (hydrophobic side chains).

Fragment Condensation

For longer peptides, fragment coupling minimizes stepwise synthesis errors:

  • Fragment A : Phe-Ile-Val (synthesized via SPPS).
  • Fragment B : Ser-Ile (solution-phase synthesis with azide condensation).
  • Coupling : Equimolar fragments are ligated using HATU/collidine in DMF, achieving 85% yield.

Solution-Phase Synthesis

Classical solution-phase methods remain relevant for small-scale production or segments requiring non-standard modifications.

Azide Condensation

  • Step 1 : Protected fragments (e.g., Z(OMe)-Phe-Ile-Val-OH) are synthesized using mixed anhydride (MA) or active ester methods.
  • Step 2 : Hydrazide intermediates (e.g., H-Ser-Ile-NHNH2) undergo azide activation with NaNO2/HCl.
  • Step 3 : Coupling at −15°C in DMF yields the pentapeptide with <3% racemization.

Mixed Carbonate Approaches

  • Reagents : N-carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups protect amines, while p-nitrophenyl carbonates activate carboxylates.
  • Example : Cbz-Phe-Ile-Val-Osu + H-Ser-Ile-OtBu → 78% yield after hydrogenolytic deprotection.

Enzymatic and Ribosomal Synthesis

While less common for short peptides, enzymatic methods offer stereochemical precision.

Aminoacyl-tRNA Synthetase (AARS) Editing

  • Isoleucyl-tRNA synthetase (IleRS) discriminates against valine misactivation (200-fold specificity).
  • Pre-transfer editing : Hydrolysis of non-cognate Val-AMP occurs at 0.01 s⁻¹, ensuring <0.1% misincorporation.

Cell-Free Systems

  • E. coli extract : Incorporates L-Serine via seryl-tRNA synthetase, with ATP consumption monitored via pyrophosphate exchange assays.
  • Yield : 0.2 mg/L for Phe-Ile-Val-Ser-Ile, limited by tRNA availability.

Industrial-Scale Production

Large-Scale SPPS

  • Resin capacity : 0.5–1.0 mmol/g for CTC resins.
  • Automation : Continuous flow reactors reduce cycle times by 40% compared to batch systems.

Recombinant DNA Technology

  • Vector design : Codon-optimized sequences for E. coli or Pichia pastoris express peptides as fusion proteins with thioredoxin.
  • Cleavage : Enterokinase or TEV protease releases the target peptide, achieving >90% purity.

Comparative Analysis of Methods

Parameter SPPS Solution-Phase Enzymatic
Yield 70–85% 50–78% 20–40%
Purity >95% 80–90% >99%
Cost High Moderate Very High
Scalability Industrial Lab-scale Lab-scale
Racemization 3–20% 1–5% <0.1%

Challenges and Optimization Strategies

  • Epimerization : Minimized using HATU/collidine (5% risk) or low-temperature azide coupling.
  • Aggregation : 0.1 M hydroxybenzotriazole (HOBt) in DMF prevents β-sheet formation during SPPS.
  • Purification : Reverse-phase HPLC with C18 columns (10–40% acetonitrile gradient) resolves diastereomers.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the peptide.

Scientific Research Applications

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with BCAAs

Parameter L-Isoleucine L-Valine L-Leucine Target Tetrapeptide
Chemical Class BCAA BCAA BCAA BCAA-containing peptide
Molecular Weight (Da) 131.17 117.15 131.17 ~1,656 (estimated)
Key Roles Hypoxia adaptation, muscle health Energy metabolism, muscle repair Protein synthesis, signaling Likely combines BCAA effects with serine-mediated solubility
Solubility Hydrophobic Hydrophobic Hydrophobic Enhanced by L-serine

Research Findings :

  • BCAAs in yak milk (L-isoleucine, L-valine, L-leucine) promote hypoxia adaptation, suggesting the tetrapeptide may share similar stress-response roles .
  • L-Serine in the peptide likely improves aqueous solubility, a feature critical for drug delivery systems .

Comparison with Phenylalanine-Containing Peptides

Compound Structure Key Features
Target Tetrapeptide Phe-Ile-Val-Ser Combines hydrophobic (Phe, Ile, Val) and polar (Ser) residues; potential for membrane interaction
Boc-4-amino-L-phenylalanine Modified Phe with fluorinated side chain Used in binding studies; highlights Phe's role in molecular recognition
CAS 874294-01-6 Val-Lys-Val-Ser-Glu-Lys-Ile-Phe-Tyr-Val Longer peptide with charged residues (Lys, Glu); emphasizes valine's metabolic role

Research Findings :

  • Phe analogs like 4-fluoro-L-phenylalanine demonstrate how side-chain modifications alter binding specificity, suggesting the tetrapeptide’s Phe residue may influence target interactions .

Comparison with Therapeutic Peptides

Compound Application Mechanism
Target Tetrapeptide Hypothetical: Muscle recovery, hypoxia Synergistic BCAA effects + serine solubility
L-Isoleucine derivatives Drug delivery (e.g., ibuprofenates) Enhanced lipophilicity and skin permeability
YXJYD formula Antidepressant therapy Increases L-isoleucine levels, improving CNS function

Research Findings :

  • Ibuprofenates of L-valine and L-isoleucine show structural modifications improve drug delivery, suggesting the tetrapeptide’s serine could enhance bioavailability .
  • L-Isoleucine supplementation reverses depression-related metabolic deficits, implying the tetrapeptide might have neuroprotective applications .

Biological Activity

The compound L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- is a peptide composed of branched-chain and aromatic amino acids. This article explores its biological activity through various studies, focusing on its effects on metabolism, potential therapeutic applications, and biochemical mechanisms.

Overview of Amino Acids

L-Isoleucine and L-phenylalanine are essential amino acids that play critical roles in protein synthesis and metabolic pathways. Their incorporation into peptides can enhance biological functions, including hormonal activity and metabolic regulation.

Amino AcidAbbreviationTypeRole in Biology
IsoleucineIleBranched-chainEnergy production, muscle repair
PhenylalaninePheAromaticPrecursor for neurotransmitters
ValineValBranched-chainMuscle metabolism, energy balance
SerineSerPolarProtein synthesis, signaling

Case Study: Effects on Hot Flushes

A clinical trial investigated the effects of L-isoleucine and L-valine on hot flushes in postmenopausal women. The study involved 100 participants randomized into four groups receiving either placebo or amino acid treatments. Results indicated that L-isoleucine did not significantly reduce hot flush frequency compared to placebo, with a mean decrease of 13.9% in the treatment group versus 25% in the placebo group after 12 weeks . This suggests limited effectiveness in this specific application.

Biochemical Mechanisms

Research has identified the enzymes involved in the biosynthesis of branched-chain amino acids (BCAAs), including isoleucine. These enzymes are potential targets for antibacterial drug development due to their unique roles in bacterial metabolism . For instance, L-isoleucine acts as an allosteric inhibitor in certain enzymatic pathways, affecting the synthesis of other BCAAs .

Effects on Fermentation Processes

A study examined the addition of L-isoleucine and L-phenylalanine during the fermentation of longan juice by yeast cultures. The results showed that these amino acids influenced the volatile compound profiles, enhancing the aroma and flavor characteristics of the fermented product . This highlights their role not only in human health but also in food science.

Comparative Analysis of Biological Activity

The biological activity of peptides containing L-isoleucine and related amino acids can vary significantly based on their composition. For example:

Peptide CompositionBiological Activity
L-Isoleucine + L-ValineMinimal effect on hot flushes
L-Isoleucine + L-Phenylalanine + L-ValineEnhanced aroma in fermentation
Substituted peptides (e.g., replacing isoleucine with valine)Variable effects on activity

Q & A

Basic: How can structural isomers such as L-leucine, L-isoleucine, and L-allo-isoleucine be differentiated in mass spectrometry?

Answer:
Collision-induced dissociation tandem mass spectrometry (CID-MS/MS) is the primary method. By systematically varying collision energies (1–50 eV), distinct fragmentation patterns emerge. For example, the relative abundance of the product ion m/z 69 (formed via NH₃ loss from m/z 86) differs significantly: L-isoleucine (Ile) > L-allo-isoleucine (L-allo-Ile) > L-leucine (Leu) . Density functional theory (DFT) calculations using the B3PW91 functional and 6-311G++(d,p) basis set rationalize these differences by modeling protonation sites and fragmentation pathways . Synapt G2S instruments enhance low-mass ion detection (<m/z 60), revealing additional diagnostic peaks (e.g., m/z 56, 57 for Ile) .

Basic: What methodologies are employed to quantify L-isoleucine in complex biological mixtures?

Answer:
High-performance liquid chromatography (HPLC) with internal standardization is standard. Sample preparation involves dissolving the compound in 0.1 M HCl, dilution to ~3.8 mg/mL L-isoleucine, and further dilution with 0.02 M HCl. UV detection at 210 nm or derivatization with ninhydrin enhances sensitivity. Calibration curves are validated against certified reference materials .

Advanced: How can researchers resolve contradictions in fragmentation data across mass spectrometers?

Answer:
Cross-instrument validation is critical. For instance, Orbitrap Elite provides high-resolution data (>240,000) but misses low-mass ions, while Synapt G2S captures ions <m/z 50 . Energy breakdown graphs plot product ion abundance against collision energy to identify stable fragments (e.g., m/z 69 for Ile at 10–30 eV). Discrepancies are resolved by aligning instrument-specific parameters (e.g., collision gas pressure, ion trap settings) and referencing computational models .

Basic: What experimental approaches characterize L-isoleucine degradation pathways?

Answer:
Degradation pathways (e.g., L-isoleucine degradation I) are traced using isotopic labeling (e.g., ¹³C-Ile) and LC-MS/MS to identify intermediates like 2-methylbutyryl-CoA . Enzyme activity assays (e.g., branched-chain amino acid transaminase) validate metabolic steps. Pathway databases (e.g., MetaCyc) and experimental support from Conrad et al. (1974) provide foundational evidence .

Advanced: How can CID parameters be optimized to target specific product ions for structural analysis?

Answer:
A stepwise collision energy ramp (1–50 eV in 1 eV increments) identifies optimal energy thresholds. For example, m/z 69 in Ile peaks at 20 eV . Breakdown graphs visualize sequential fragmentation (e.g., Ile → m/z 86 → m/z 69). Statistical tools (e.g., ANOVA) assess reproducibility across replicates. Instrument-specific tuning (e.g., quadrupole ion guide voltages on Synapt G2S) enhances low-mass sensitivity .

Advanced: How are computational models integrated with experimental MS data for structural elucidation?

Answer:
DFT predicts protonation sites (e.g., nitrogen in Ile) and fragmentation energetics. Computed transition states (e.g., 1,3-hydrogen shifts in Leu) are validated against CID-MS/MS spectra . Software like Gaussian 09 and KNIME automates data alignment, while heatmaps visualize agreement between theoretical and observed ion abundances . This hybrid approach is critical for elucidating isomers in proteomics and metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.